dibenzyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Description

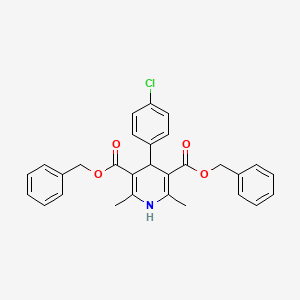

Dibenzyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative with the molecular formula C₂₉H₂₆ClNO₄ and a molecular weight of 487.98 g/mol . Structurally, it features a central 1,4-dihydropyridine ring substituted with two benzyl ester groups at positions 3 and 5, a 4-chlorophenyl group at position 4, and methyl groups at positions 2 and 6 (Figure 1). This compound is typically synthesized via multi-step Hantzsch reactions under controlled conditions to ensure high purity .

Properties

IUPAC Name |

dibenzyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClNO4/c1-19-25(28(32)34-17-21-9-5-3-6-10-21)27(23-13-15-24(30)16-14-23)26(20(2)31-19)29(33)35-18-22-11-7-4-8-12-22/h3-16,27,31H,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFQDUCSZQBJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dibenzyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C29H26ClNO4

- Molecular Weight : 485.97 g/mol

- CAS Number : 1007523-97-8

The compound features a pyridine ring with two carboxylate substituents and a chlorophenyl moiety, which may contribute to its biological activity.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of dibenzyl derivatives. The compound exhibits varying degrees of activity against different strains of bacteria and fungi. For instance:

- In vitro Studies : Research has shown that dibenzyl derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several strains, indicating significant antimicrobial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be further explored as a lead for antibiotic development.

2. Antiviral Activity

Dibenzyl derivatives have also been examined for antiviral properties. A study focusing on adenoviral infections indicated that certain analogs exhibited potent inhibition against human adenovirus (HAdV):

- Potency : Compounds similar to dibenzyl showed IC50 values in the low micromolar range, suggesting effective inhibition of viral replication processes.

3. Cytotoxicity and Selectivity

The cytotoxic effects of dibenzyl derivatives have been evaluated in various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound demonstrated selective cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating potential for further development as an anticancer agent.

The mechanisms through which dibenzyl compounds exert their biological effects are still under investigation. Preliminary studies suggest several pathways:

- Inhibition of Enzymatic Activity : Some studies indicate that dibenzyl compounds may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

Case Studies

- Antimicrobial Efficacy Study :

- Antiviral Screening :

- Cytotoxicity Assessment :

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies

- Antioxidant Activity : Research indicates that dibenzyl derivatives exhibit significant antioxidant properties. This is crucial for developing therapies targeting oxidative stress-related diseases such as cancer and neurodegenerative disorders .

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent .

-

Drug Development

- Cardiovascular Research : Compounds similar to dibenzyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate are being studied for their ability to modulate calcium channels and improve cardiovascular health .

- Anti-cancer Agents : Its structural analogs have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

-

Biochemical Applications

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which can be leveraged for therapeutic interventions in metabolic disorders .

- Receptor Modulation : It has been shown to interact with various receptors, including those involved in neurotransmission, which may have implications in treating neurological conditions .

Case Studies

Comparison with Similar Compounds

Physicochemical Properties :

- Appearance : White to light yellow crystalline solid.

- Melting Point : 150–154°C .

- Molecular Weight : 487.98 g/mol .

Biological Activity: 1,4-DHPs are well-known calcium channel blockers (CCBs) used in treating hypertension and cardiovascular diseases. The 4-chlorophenyl substituent in this compound may enhance selectivity for vascular smooth muscle L-type calcium channels, while the benzyl esters could influence metabolic stability .

The structural and functional diversity within the 1,4-DHP class allows for tailored biological activity. Below is a detailed comparison of dibenzyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate with key analogs:

Table 1: Structural and Functional Comparison of 1,4-DHP Derivatives

Key Structural and Functional Insights :

Methyl/ethyl ester mixtures (e.g., Felodipine) balance bioavailability and metabolic stability .

Substituent Effects :

- 4-Chlorophenyl vs. 4-methoxyphenyl : Chlorine’s electron-withdrawing nature enhances calcium channel binding affinity, whereas methoxy groups reduce potency but improve solubility .

- Dichlorophenyl (Felodipine): Increases potency but may introduce off-target effects .

Biological Activity: The target compound’s 4-chlorophenyl group aligns with the pharmacophore of clinically effective CCBs like Nicardipine, suggesting similar mechanisms .

Metabolic Stability :

- Benzyl esters resist cytochrome P450-mediated oxidation better than ethyl esters, which are rapidly metabolized in the liver .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dibenzyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and how can purity be maximized?

- Methodology :

-

Multi-step synthesis : Use a modified Hantzsch reaction with benzyl-protected carboxylates. For example, react 4-(4-chlorophenyl)aldehyde derivatives with β-keto esters (e.g., dibenzyl acetoacetate) and ammonium acetate in ethanol under reflux (8–12 hours) .

-

Catalyst optimization : Employ Lewis acids (e.g., Fe-based catalysts) or organocatalysts to enhance regioselectivity and reduce side products .

-

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol or methanol) to achieve >95% purity .

- Key Data :

| Parameter | Value/Technique | Source |

|---|---|---|

| Typical Yield | 60–75% after recrystallization | |

| Purity Assessment | HPLC (C18 column, acetonitrile/water) |

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Methodology :

-

NMR : Use - and -NMR to confirm substituent positions and dihydropyridine ring conformation. Key signals include aromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 1.2–2.1 ppm) .

-

X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., S(7) and S(9) ring patterns) to validate intramolecular interactions .

-

IR Spectroscopy : Identify ester carbonyl stretches (~1700–1750 cm) and C–Cl bonds (~550–750 cm) .

- Key Data :

| Technique | Critical Observations | Source |

|---|---|---|

| X-ray (100 K) | Flat-boat dihydropyridine conformation, 33.36° dihedral angle between aryl rings | |

| -NMR | Doublet for dihydropyridine H4 (δ 4.8–5.2 ppm) |

Q. What are the solubility and stability profiles under varying conditions?

- Methodology :

-

Solubility Testing : Use shake-flask method in solvents (e.g., DMSO, ethanol, water) at 25°C. Centrifuge and quantify via UV-Vis .

-

Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Assess sensitivity to light/oxidizers .

- Key Data :

| Property | Value/Condition | Source |

|---|---|---|

| Solubility in DMSO | >50 mg/mL | |

| Aqueous Solubility | <0.1 mg/mL (pH 7.4) | |

| Thermal Decomposition | 239°C (flash point) |

Advanced Research Questions

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for metabolic stability?

- Methodology :

-

In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor oxidation products via LC-MS/MS .

-

Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition. Calculate IC values .

- Key Insights :

-

Oxidation by CYP3A4/5 produces dehydrogenated pyridine derivatives, analogous to Hantzsch ester metabolism .

-

Co-administration with CYP inhibitors (e.g., ketoconazole) may prolong half-life .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., calcium channel vs. antioxidant effects)?

- Methodology :

-

Target-Specific Assays :

-

Calcium Flux : Use FLIPR® assays on HEK293 cells expressing L-type Ca channels .

-

Antioxidant Activity : Measure ROS scavenging via DCFH-DA assay in endothelial cells .

-

Data Normalization : Control for assay conditions (e.g., cell type, compound concentration, solvent effects) .

- Case Study :

-

Discrepancies in IC values may arise from ester hydrolysis (e.g., benzyl vs. ethyl esters altering bioavailability) .

Q. How to design experiments to establish structure-activity relationships (SAR) for calcium channel modulation?

- Methodology :

-

Analog Synthesis : Modify substituents (e.g., 4-chlorophenyl → 3-nitrophenyl) and ester groups (dibenzyl → diethyl) .

-

Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding to Ca1.2 channels .

-

In Vivo Validation : Test hypotensive effects in hypertensive rat models (dose range: 1–10 mg/kg) .

- Critical Parameters :

| Modification | Impact on Activity | Source |

|---|---|---|

| 4-Cl → 3-NO | Increased Ca antagonism | |

| Dibenzyl → Diethyl | Reduced metabolic stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.